

# Introduction to Titanium Disilicide and Its Polymorphs

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## Compound of Interest

Compound Name: *Titanium disilicide*

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**Titanium disilicide** ( $TiSi_2$ ) is a refractory metal silicide that has been extensively utilized in the microelectronics industry for applications such as low-resistivity interconnects, Ohmic contacts, and gates in complementary metal-oxide-semiconductor (CMOS) devices.<sup>[1]</sup> A key characteristic of  $TiSi_2$  is its existence in two primary allotropes: the metastable, high-resistivity C49 phase and the stable, low-resistivity C54 phase.<sup>[2]</sup>

The C49 phase (base-centered orthorhombic) typically forms at lower temperatures (around 600°C), while the technologically crucial transformation to the C54 phase (face-centered orthorhombic) occurs at higher temperatures, generally above 700°C.<sup>[3][4]</sup> This polymorphic transformation is critical for achieving the desired low sheet resistance in electronic devices.<sup>[1]</sup> <sup>[3]</sup> The presence and behavior of point defects within the  $TiSi_2$  crystal lattice are understood to play a significant role in this phase transformation and, consequently, the material's overall electronic performance.<sup>[3]</sup>

## Types of Point Defects in the $TiSi_2$ Lattice

Point defects are zero-dimensional imperfections in the crystal lattice that disrupt the periodic arrangement of atoms.<sup>[5][6]</sup> In a binary compound like  $TiSi_2$ , several fundamental types of point defects can exist:

- Vacancies: These are empty lattice sites where an atom is missing. Both Titanium ( $V_{-Ti}$ ) and Silicon ( $V_{-Si}$ ) vacancies can occur.<sup>[3]</sup>

- Interstitial Defects: These occur when an atom occupies a site that is not a regular lattice position. Both Ti and Si atoms can exist as interstitials.[6]
- Antisite Defects: These defects arise when an atom of one type occupies a lattice site normally designated for the other type. This includes a Silicon atom on a Titanium site (Si\_Ti) and a Titanium atom on a Silicon site (Ti\_Si).[3]

## Energetics and Concentration of Point Defects

The stability and concentration of point defects are governed by their formation energies. First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for determining these energies.[7][8] Studies have shown that the formation energies of certain point defects within the metastable C49 structure of  $\text{TiSi}_2$  are notably low, in some cases less than 1 eV.[1][3] This low formation energy is consistent with experimental observations of high defect concentrations in the C49 phase.[3]

It is theorized that this high concentration of defects in the C49 allotrope may be the driving force for its transformation to the more stable, lower-defect C54 phase at higher temperatures. [3] The lowest defect formation energy has been identified for the Ti-rich Ti\_Si antisite defect.[3]

| Parameter   | Value (eV)    | Phase | Reference |
|---|---------------|-------|-----------|
| Formation Energy<br>(Certain Point<br>Defects)          | < 1.0         | C49   | [3]       |
| Activation Energy for<br>C49- $\text{TiSi}_2$ Formation | $2.1 \pm 0.2$ | C49   | [9]       |
| Activation Energy for<br>C54- $\text{TiSi}_2$ Formation | $3.8 \pm 0.5$ | C54   | [9]       |

Table 1: Summary of key formation and activation energies related to  $\text{TiSi}_2$  phases and defects.

## Influence of Point Defects on Material Properties

Point defects have a profound impact on the physical and electronic properties of  $\text{TiSi}_2$ . The most significant effect is their role in the C49-to-C54 phase transformation. The high

concentration of defects in the C49 phase is believed to facilitate the nucleation and growth of the C54 phase.<sup>[3]</sup> Since the C54 phase has a significantly lower electrical resistivity (15-20  $\mu\Omega\cdot\text{cm}$ ) compared to the C49 phase (60-70  $\mu\Omega\cdot\text{cm}$ ), controlling the defect dynamics is essential for fabricating high-performance electronic contacts.<sup>[1]</sup>

Furthermore, the diffusion of atoms, which is a defect-mediated process, is fundamental to the formation of the silicide itself. Silicon is known to be the dominant diffusing species in  $\text{TiSi}_2$ , a process inherently linked to the movement of point defects.<sup>[3]</sup> The formation of  $\text{TiSi}_2$  can also inject point defects into the underlying silicon substrate, which can affect dopant diffusion and device performance.<sup>[10]</sup>

## Experimental and Computational Methodologies

The characterization of point defects in  $\text{TiSi}_2$  relies on a combination of advanced experimental techniques and computational modeling.

### First-Principles Calculations (DFT)

This computational methodology provides atomic-scale insights into the properties of defects.  
<sup>[7]</sup><sup>[8]</sup>

Protocol:

- Model Construction: A supercell of the  $\text{TiSi}_2$  crystal lattice (either C49 or C54) is constructed. The supercell must be large enough to minimize interactions between a defect and its periodic images.<sup>[3]</sup>
- Defect Introduction: A point defect (e.g., a vacancy or antisite) is created within the supercell. For a vacancy, an atom is removed; for an antisite, two atoms are swapped.
- Structural Relaxation: The positions of the atoms in the supercell, as well as the cell dimensions, are computationally relaxed until the forces on each atom and the stress on the cell are below a defined threshold.<sup>[3]</sup>
- Energy Calculation: The total energy of the supercell containing the defect is calculated.

- Formation Energy Determination: The defect formation energy is calculated by comparing the energy of the defect-containing supercell with the energy of a perfect supercell and the chemical potentials of the constituent atoms.[7]

## Positron Annihilation Spectroscopy (PAS)

PAS is a highly sensitive, non-destructive technique for studying vacancy-type defects (vacancies and vacancy clusters) in materials.[11][12]

Protocol:

- Positron Implantation: A beam of monoenergetic positrons is implanted into the  $\text{TiSi}_2$  thin film. The implantation depth is controlled by varying the beam energy, allowing for depth-resolved analysis.[11][13]
- Thermalization and Diffusion: The implanted positrons rapidly lose energy (thermalize) and diffuse through the crystal lattice.
- Trapping: If the material contains open-volume defects like vacancies, positrons can become trapped in these regions of lower ion density.[12]
- Annihilation and Detection: The trapped positron eventually annihilates with an electron, emitting two gamma rays. The properties of these gamma rays are measured.
  - Positron Annihilation Lifetime Spectroscopy (PALS): Measures the time between positron implantation and annihilation. The lifetime is longer for positrons trapped in larger defects, providing information on the defect size.[11][12]
  - Doppler Broadening Spectroscopy (DBS): Measures the energy distribution of the annihilation gamma rays. This distribution is broadened by the momentum of the electron-positron pair, which is different in defect sites compared to the bulk lattice.[12]
- Data Analysis: By analyzing the lifetime and Doppler broadening data as a function of positron implantation depth, one can identify the types of vacancy defects present and their concentration profile within the  $\text{TiSi}_2$  film.[13]

## Conclusion

Point defects are an intrinsic and critical feature of the **titanium disilicide** crystal lattice. Their low formation energy in the metastable C49 phase leads to high defect concentrations, which in turn influences the crucial polymorphic transformation to the low-resistivity C54 phase. Understanding and controlling the dynamics of these defects through advanced characterization techniques like Positron Annihilation Spectroscopy and computational modeling with DFT is essential for optimizing the performance and reliability of TiSi<sub>2</sub>-based contacts in microelectronic devices.

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